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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)propan-2-amine
CAS No.: 99980-40-2
Cat. No.: B1384891
Get Quote
. J

Executive Technical Summary

2-(Pyridin-3-yl)propan-2-amine (hereafter 3-Py-iPr-NH2) is a minimal pharmacophore
featuring a pyridine ring (hydrogen bond acceptor) and a gem-dimethyl amine tail (hydrophobic
bulk + cationic center).

o Primary Utility: Hinge-binding fragment for MAP4K1 (Hematopoietic Progenitor Kinase 1)
and allosteric modulator core for CCR9.

* Mechanism: The pyridine nitrogen typically targets the ATP-binding hinge region (e.g.,
Met169 in MAP4K1), while the isopropyl-amine moiety exploits the hydrophobic pocket and
solvent-exposed acidic residues (e.g., Asp/Glu).

e Benchmarking Context: As a fragment, 3-Py-iPr-NH2 is evaluated on Ligand Efficiency (LE)
and Lipophilic Efficiency (LipE) rather than raw potency (IC50), serving as a baseline for
"Fragment-to-Lead" optimization.

Mechanism of Action & Signaling Pathway
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The following diagram illustrates the role of MAP4K1 in T-cell suppression and how the 3-Py-
iPr-NH2 scaffold intervenes at the molecular level to restore immune function.
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Figure 1:MAP4K1 Negative Feedback Loop. The 3-Py-iPr-NH2 scaffold targets the kinase
domain of MAP4K1, preventing SLP-76 phosphorylation and blocking the "immune brake,"
thereby enhancing T-cell activity.

Comparative Benchmarking Data

This section compares the 3-Py-iPr-NH2 fragment against fully elaborated "Known Inhibitors"
(Positive Controls). Note the shift from raw potency (IC50) to efficiency metrics (LE).

Table 1: Physicochemical & Potency Profile
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3-Py-iPr-NH2 GNE-1858 Vercirnon

Feature .
(Fragment) (Standard) (Competitor)
Fragment / Building Optimized MAP4K1 )

Role . CCR9 Antagonist
Block Inhibitor

MW (Da) 136.19 435.5 446.5

cLogP 0.8 3.2 4.1
MAP4K1 (Hinge) / MAP4K1 (ATP _

Target CCR9 (Allosteric)
CCR9 Pocket)

IC50 (Potency) ~50 - 200 uM (Est.) 1.9nM 4.5 nM

Ligand Efficiency (LE)  0.45 - 0.55 (High) 0.32 0.28

o Multidentate + ]
Binding Mode Monodentate H-Bond ) Allosteric Lock
Hydrophobic
Metabolic Stability Low (Oxidation prone)  High (Optimized) High

Analyst Insight: While 3-Py-iPr-NHZ2 lacks nanomolar potency, its Ligand Efficiency (LE > 0.45)
is superior to the final drugs. This indicates that the pyridine-isopropylamine core contributes
disproportionately to the binding energy per heavy atom, validating it as an ideal starting point

for FBDD (Fragment-Based Drug Discovery).

Experimental Protocols

To validate the activity of 3-Py-iPr-NH2 or its derivatives, researchers must employ high-
sensitivity assays capable of detecting weak fragment binding.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment
Screening
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Use this protocol to detect the low-affinity binding of the 3-Py-iPr-NH2 fragment.

e Sensor Chip Preparation: Immobilize biotinylated MAP4K1 kinase domain onto a
Streptavidin (SA) sensor chip to a density of ~2000 RU.

o Buffer System: HBS-P+ (10 mM HEPES, 150 mM NacCl, 0.05% P20, pH 7.4) + 1% DMSO.

« Injection: Inject 3-Py-iPr-NH2 in a concentration series (e.g., 500 uM down to 15 uM) at a
flow rate of 30 pL/min.

o Reference Subtraction: Subtract the signal from a blank flow cell (biotin-only).
o Analysis: Fit steady-state affinity data (

) to a 1:1 binding model to determine

o Success Criteria: Fast-on/fast-off kinetics (square-wave sensorgram) typical of fragments.

Protocol B: ADP-Glo™ Kinase Assay (Functional Benchmarking)

Use this protocol to compare optimized derivatives against GNE-1858.

e Reaction Mix: Combine 2 ng/pL MAP4K1 enzyme, 50 uM ATP, and 0.2 pg/pL Myelin Basic
Protein (MBP) substrate.

e Compound Treatment: Add 3-Py-iPr-NH2 (or derivative) in 384-well plates (10-point dose
response).

o |ncubation: Incubate at 25°C for 60 minutes.

o Detection: Add ADP-Glo™ Reagent (stops reaction, depletes ATP) followed by Kinase
Detection Reagent (converts ADP to ATP -> Luciferase).

» Readout: Measure luminescence on a plate reader (e.g., EnVision).

o Calculation: Normalize to DMSO control (0% inhibition) and Staurosporine (100% inhibition)
to calculate IC50.
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Synthesis & Structural Utility

The 3-Py-iPr-NH2 unit is synthetically versatile.[1] The primary amine serves as a nucleophile
for coupling with:

o Chloropyrimidines: To form bi-heteroaryl kinase inhibitors (e.g., Sotorasib-like tails or
Palbociclib analogs).

 |Isocyanates: To form urea-linked antagonists (common in CCR9 chemistry).

Diagram: Structural Evolution from Fragment to Drug

3-Py-iPr-NH2 + Heteroaryl Halide
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Figure 2:Synthetic Trajectory. The fragment is elaborated via the primary amine to access high-
potency chemical space.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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